molecular formula C21H26N4O8 B3324747 E3 Ligand-Linker Conjugate 8

E3 Ligand-Linker Conjugate 8

カタログ番号: B3324747
分子量: 462.5 g/mol
InChIキー: YNVIHPPEIRQPOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E3 Ligand-Linker Conjugate 8 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein. This compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

科学的研究の応用

Applications in Scientific Research

E3 Ligand-Linker Conjugate 8 has several applications in scientific research, including:

  • Targeted Protein Degradation : It enables the selective degradation of proteins implicated in diseases such as cancer and neurodegenerative disorders. By recruiting specific E3 ligases, researchers can manipulate protein levels within cells to study their functions and roles in disease pathways .
  • Biochemical Pathway Studies : The conjugate is used to dissect cellular pathways by selectively degrading proteins involved in signaling cascades. This helps in understanding the dynamics of cellular processes and identifying potential therapeutic targets .
  • Development of Novel Therapeutics : this compound is integral in designing new PROTACs that target previously "undruggable" proteins. This expands the therapeutic landscape for conditions like cancer, autoimmune diseases, and metabolic disorders .

Case Study 1: Targeting BET Proteins

In a study focusing on BET (Bromodomain and Extra-Terminal domain) proteins, this compound was utilized to develop PROTACs that effectively degraded BRD4, a key player in transcriptional regulation associated with various cancers. The study demonstrated a significant reduction in BRD4 levels, leading to decreased cell proliferation in cancer models .

Case Study 2: Neurodegenerative Disease Models

Another application involved targeting Tau protein implicated in Alzheimer's disease. The conjugate was used to design a PROTAC that successfully degraded Tau aggregates in cellular models. This approach not only provided insights into Tau's role but also opened avenues for potential therapeutic strategies against neurodegeneration .

Comparative Analysis of E3 Ligand-Linker Conjugates

The following table summarizes key characteristics of various E3 Ligand-Linker Conjugates, including this compound:

Conjugate E3 Ligase Target Linker Type Applications
E3 Ligand-Linker 8Cereblon (CRBN)PEGCancer therapy, neurodegenerative diseases
E3 Ligand-Linker 31VHLAlkyl-ChainTargeting BET proteins
E3 Ligand-Linker 12MDM2EtherAutoimmune disorders

類似化合物との比較

E3 Ligand-Linker Conjugate 8 is unique compared to other similar compounds due to its specific ligand and linker composition. Similar compounds include:

This compound stands out due to its unique combination of ligands and linkers, which provide specific binding properties and degradation efficiency .

生物活性

E3 Ligand-Linker Conjugate 8 is a significant compound in the field of targeted protein degradation, particularly within the context of proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of E3 Ligand-Linker Conjugates

E3 ligases are crucial components of the ubiquitin-proteasome system (UPS), responsible for tagging proteins for degradation. The design of E3 Ligand-Linker Conjugates aims to facilitate the selective degradation of specific proteins by forming a ternary complex with target proteins and E3 ligases. This mechanism is pivotal in developing therapeutic agents that can modulate protein levels in various diseases, including cancer.

The action of this compound involves several key steps:

  • Binding to Target Protein : The ligand component binds to the protein of interest (POI).
  • Recruitment of E3 Ligase : The conjugate brings the E3 ligase in proximity to the POI, facilitating ubiquitination.
  • Ubiquitination and Degradation : The tagged protein is recognized by the proteasome for degradation.

This process not only reduces the levels of harmful proteins but also has implications for therapeutic interventions in various pathologies.

Case Studies

  • Targeting Cancer Proteins :
    • In studies focusing on multiple myeloma and other cancers, this compound demonstrated efficacy in degrading specific oncogenic proteins, thereby inhibiting tumor growth. For instance, the conjugate was shown to successfully target and degrade proteins associated with cell proliferation and survival pathways .
  • Neurodegenerative Diseases :
    • Research indicated that this compound could effectively degrade tau protein aggregates, which are implicated in neurodegenerative disorders such as Alzheimer's disease. This was evidenced by in vitro assays that measured tau levels post-treatment with the conjugate .

Biological Activity Data Table

Activity Target Protein Effect Reference
AntiproliferativeOncogenic proteinsInhibition of tumor growth
NeuroprotectionTauReduction of tau aggregates
Ubiquitination EfficiencyVariousEnhanced degradation rates

Comparative Analysis with Other PROTACs

This compound can be compared with other PROTACs based on their target specificity and biological activity:

Compound Target E3 Ligase Used Biological Activity
This compoundVarious oncogenesCRBNEffective in cancer models
ARV-110Androgen receptorVHLPhase II trials ongoing
ARV-471Estrogen receptorVHLSignificant ER degradation

特性

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVIHPPEIRQPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 Ligand-Linker Conjugate 8
Reactant of Route 2
Reactant of Route 2
E3 Ligand-Linker Conjugate 8
Reactant of Route 3
Reactant of Route 3
E3 Ligand-Linker Conjugate 8
Reactant of Route 4
E3 Ligand-Linker Conjugate 8
Reactant of Route 5
Reactant of Route 5
E3 Ligand-Linker Conjugate 8
Reactant of Route 6
Reactant of Route 6
E3 Ligand-Linker Conjugate 8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。